molecular formula C12H9ClN2O3 B14026196 2-Chloro-6-(3-methoxyphenyl)pyrimidine-4-carboxylic acid

2-Chloro-6-(3-methoxyphenyl)pyrimidine-4-carboxylic acid

Cat. No.: B14026196
M. Wt: 264.66 g/mol
InChI Key: SUNFKENZHXZDLJ-UHFFFAOYSA-N
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Description

2-Chloro-6-(3-methoxyphenyl)pyrimidine-4-carboxylic acid is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a chlorine atom at the 2-position, a methoxyphenyl group at the 6-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(3-methoxyphenyl)pyrimidine-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Chlorine Atom: Chlorination at the 2-position of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the methoxyphenyl group with the chlorinated pyrimidine ring in the presence of a palladium catalyst.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide (CO2) under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The chlorine atom at the 2-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products Formed:

    Oxidation: Hydroxylated derivatives of the methoxyphenyl group.

    Reduction: Alcohol or aldehyde derivatives of the carboxylic acid group.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-(3-methoxyphenyl)pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(3-methoxyphenyl)pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to the active site or allosteric site of the target protein. The molecular targets and pathways involved can vary, but typically include key enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

    2-Chloro-4-(3-methoxyphenyl)pyrimidine: Similar structure but lacks the carboxylic acid group.

    6-(3-Methoxyphenyl)pyrimidine-4-carboxylic acid: Similar structure but lacks the chlorine atom.

    2-Chloro-6-phenylpyrimidine-4-carboxylic acid: Similar structure but lacks the methoxy group on the phenyl ring.

Uniqueness: 2-Chloro-6-(3-methoxyphenyl)pyrimidine-4-carboxylic acid is unique due to the presence of both the chlorine atom and the methoxyphenyl group, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity and binding affinity in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66 g/mol

IUPAC Name

2-chloro-6-(3-methoxyphenyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C12H9ClN2O3/c1-18-8-4-2-3-7(5-8)9-6-10(11(16)17)15-12(13)14-9/h2-6H,1H3,(H,16,17)

InChI Key

SUNFKENZHXZDLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC(=N2)Cl)C(=O)O

Origin of Product

United States

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